molecular formula C22H20N2O2 B8146770 (3aR,3a'R,8aS,8a'S)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

(3aR,3a'R,8aS,8a'S)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B8146770
M. Wt: 344.4 g/mol
InChI Key: BCWZRUFCLMFNDN-VNTMZGSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,3a’R,8aS,8a’S)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a bis-oxazole framework, which is a significant structural motif in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3a’R,8aS,8a’S)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves the following steps:

    Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate aldehyde with an amino alcohol under acidic conditions.

    Coupling Reaction: The next step involves coupling the oxazole units with an ethane-1,1-diyl linker. This is usually done using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(3aR,3a’R,8aS,8a’S)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(3aR,3a’R,8aS,8a’S)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound’s oxazole rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,3a’R,8aS,8a’S)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) apart from similar compounds is its bis-oxazole structure linked by an ethane-1,1-diyl group. This unique arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]ethyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-12(21-23-19-15-8-4-2-6-13(15)10-17(19)25-21)22-24-20-16-9-5-3-7-14(16)11-18(20)26-22/h2-9,12,17-20H,10-11H2,1H3/t17-,18-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZRUFCLMFNDN-VNTMZGSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.